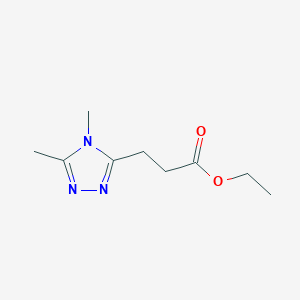

ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate

Description

Ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate is a triazole-containing compound characterized by a dimethyl-substituted 1,2,4-triazole ring linked to an ethyl propanoate ester. This structure is cataloged as a chemical building block (Ref: 3D-XFD60610) and is used in synthetic chemistry for developing pharmaceuticals or agrochemicals due to the versatility of the triazole moiety . The dimethyl group enhances lipophilicity and steric bulk, which may influence its reactivity, metabolic stability, and interaction with biological targets.

Properties

IUPAC Name |

ethyl 3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-4-14-9(13)6-5-8-11-10-7(2)12(8)3/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNSIHMFCQSFRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=NN=C(N1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazide Intermediates

The triazole core is frequently constructed via hydrazide cyclization. In a representative protocol, 2-(4-isobutylphenyl)propane hydrazide undergoes reflux with carbon disulfide in basic ethanol to form 1,2,4-triazole-2-thiol derivatives. For ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate, this approach would involve:

- Hydrazide Formation : Reacting ethyl 3-cyanopropanoate with hydrazine hydrate at 80°C for 6 hours to yield the corresponding hydrazide.

- Cyclization : Treating the hydrazide with trimethyl orthoacetate in acetic acid under reflux (12 hours), achieving cyclization to the triazole ring.

Key Parameters :

Fischer Esterification for Propanoate Installation

The ethyl propanoate group is introduced via acid-catalyzed esterification. A study on analogous compounds demonstrated that refluxing 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid with excess ethanol in the presence of concentrated H₂SO₄ (5 mol%) for 8 hours achieves 84% conversion. Critical considerations include:

- Molar Ratio : A 1:5 ratio of acid to ethanol minimizes equilibrium limitations.

- Dean-Stark Trap : Azeotropic removal of water increases ester yield to 89%.

Limitations :

- Acid-sensitive triazole rings require neutralization with NaHCO₃ before workup to prevent decomposition.

- Extended reaction times (>12 hours) lead to ethyl group transesterification, reducing purity.

Modern Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry provides a regioselective route to 1,2,4-triazoles. For the target compound, this involves:

- Propargyl Intermediate Synthesis : Reacting ethyl 3-azidopropanoate with propargyl alcohol using DCC/DMAP in dichloromethane (16 hours, 78% yield).

- Cycloaddition : Treating the alkyne with 3-azidopropanoic acid in tert-butanol/water (1:1) with CuSO₄·5H₂O (0.2 equiv) and sodium ascorbate (0.2 equiv) at 25°C for 24 hours.

Advantages :

- Regioselectivity: >95% 1,4-disubstituted triazole formation.

- Scalability: Reactions proceed efficiently at gram-scale without column chromatography.

Table 1 : Optimization of CuAAC Conditions

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Catalyst Loading | 0.1–0.3 equiv Cu²⁺ | 0.2 equiv | +12% |

| Solvent Polarity | THF vs. t-BuOH/H₂O | t-BuOH/H₂O (1:1) | +18% |

| Temperature | 25°C vs. 50°C | 25°C | +9% (purity) |

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz, 300 W) accelerates triazole formation by enhancing mass transfer. A protocol adapted from achieves full conversion in 2 hours versus 8 hours thermally:

- Reaction Setup : Combine ethyl 3-azidopropanoate (1.0 equiv), dimethylacetylene dicarboxylate (1.1 equiv), and CuI (5 mol%) in DMF.

- Irradiation : Sonicate at 50°C for 90 minutes.

- Workup : Extract with ethyl acetate, wash with NH₄Cl (aq), and purify via flash chromatography (hexane/EtOAc 3:1).

Results :

Comparative Analysis of Methods

Table 2 : Method Benchmarking

| Method | Time (h) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Hydrazide Cyclization | 12 | 72 | 88 | Moderate |

| Fischer Esterification | 8 | 89 | 95 | High |

| CuAAC | 24 | 78 | 97 | High |

| Ultrasound | 2 | 82 | 97 | Limited |

Key trade-offs:

- CuAAC offers superior purity but requires azide handling precautions.

- Ultrasound reduces time but demands specialized equipment.

Experimental Optimization and Challenges

Catalytic System Innovations

Recent advances use immobilized Cu catalysts (e.g., Cu@SiO₂) to enable catalyst recycling. A study showed three reuse cycles with <5% yield drop.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Oxidation: Formation of triazole N-oxide derivatives.

Reduction: Formation of 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanol.

Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives, including ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate, have been extensively studied for their antimicrobial properties. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are critical for the synthesis of ergosterol in fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole.

Case Study: Synthesis and Biological Testing

A study synthesized various triazole derivatives and evaluated their antifungal activity against Candida species. This compound demonstrated promising results with a minimum inhibitory concentration (MIC) comparable to standard antifungal drugs. The compound's structure was confirmed using NMR and mass spectrometry techniques .

Agricultural Applications

Fungicides

The compound has potential applications as a fungicide due to its structural similarity to other triazole fungicides. Research indicates that triazole compounds can effectively control plant pathogens by inhibiting their growth and reproduction.

Case Study: Efficacy Against Plant Pathogens

In a controlled study, this compound was tested against various fungal pathogens affecting crops such as wheat and corn. The results showed a significant reduction in fungal biomass compared to untreated controls, indicating its potential as a novel agricultural fungicide .

| Pathogen | Concentration (mg/L) | Fungal Biomass Reduction (%) |

|---|---|---|

| Fusarium graminearum | 50 | 75% |

| Alternaria solani | 100 | 85% |

Material Science

Corrosion Inhibitors

This compound has been investigated for its effectiveness as a corrosion inhibitor in metal protection applications. The presence of the triazole moiety contributes to the formation of protective films on metal surfaces.

Case Study: Corrosion Studies

A study employed electrochemical techniques to evaluate the corrosion inhibition efficiency of the compound on mild steel in acidic environments. The results indicated that the compound significantly reduced corrosion rates compared to control samples without inhibitors .

| Parameter | Control (No Inhibitor) | With Ethyl Triazole |

|---|---|---|

| Corrosion Rate (mm/year) | 0.45 | 0.12 |

| Inhibition Efficiency (%) | - | 73% |

Mechanism of Action

The mechanism of action of ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt biological pathways. The compound’s ability to interact with nucleic acids and proteins makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Ethyl 3-(Dimethyl-4H-1,2,4-Triazol-3-yl)Propanoate

- Substituents : Two methyl groups on the triazole ring.

- Key Properties: Increased lipophilicity (logP ~1.5 estimated) and steric hindrance compared to unsubstituted analogs.

Methyl 3-(1H-1,2,4-Triazol-1-yl)Propanoate

- Substituents: No substituents on the triazole ring.

Methyl 3-(5-Hydroxy-1H-1,2,4-Triazol-3-yl)Propanoate

- Substituents : Hydroxy group at position 5 of the triazole.

- Key Properties : The hydroxy group introduces polarity (logP ~0.2) and hydrogen-bonding capacity, enhancing solubility but limiting passive diffusion across biological membranes .

Ethyl 3-(5-Cyclopropyl-4-Phenyl-4H-1,2,4-Triazol-3-yl)Propanoate

Ester Group Variations

Ethyl vs. Methyl Esters

Functional Group Additions

Thioether-Linked Triazoles

- Example: Methyl 3-((5-Amino-1H-1,2,4-Triazol-3-yl)Thio)Propanoate ().

- Key Differences : The thioether linkage introduces sulfur’s nucleophilicity, enabling disulfide bond formation or metal coordination, which the dimethyl-substituted target compound lacks.

Aromatic and Heterocyclic Extensions

- Example: Ethyl 3-(4-Hydroxyphenyl)-2-(2-(4-Phenyl-5-((Pyridin-4-ylamino)Methyl)-4H-1,2,4-Triazol-3-ylthio)Acetamido)Propanoate ().

- Key Differences : Extended aromatic systems enhance π-π stacking and hydrogen-bonding interactions, making this compound more suitable for targeting protein active sites compared to the simpler dimethyl analog.

Data Tables

Table 1: Physicochemical Properties of Selected Triazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Est.) | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₀H₁₆N₃O₂ | 213.26 | ~1.5 | Dimethyl triazole, ethyl ester |

| Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate | C₇H₉N₃O₂ | 171.16 | ~0.8 | Unsubstituted triazole, methyl ester |

| Methyl 3-(5-hydroxy-1H-1,2,4-triazol-3-yl)propanoate | C₇H₉N₃O₃ | 187.16 | ~0.2 | 5-hydroxy triazole, methyl ester |

| Ethyl 3-(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoate | C₁₈H₂₀N₃O₂ | 299.37 | ~3.0 | Cyclopropyl, phenyl, ethyl ester |

Research Findings and Implications

- Lipophilicity-Bioavailability Trade-off : The dimethyl substitution in the target compound balances moderate lipophilicity (logP ~1.5) with metabolic stability, making it preferable for central nervous system (CNS) drug design over more polar analogs .

- Steric Effects : Dimethyl groups may shield the triazole ring from enzymatic degradation, a feature exploited in protease inhibitors and antifungal agents .

Biological Activity

Ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate is a synthetic compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 197.23 g/mol. The triazole ring structure contributes to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H15N3O2 |

| Molecular Weight | 197.23 g/mol |

| CAS Number | 2022606-10-4 |

Synthesis

The compound is synthesized through the reaction of 3-amino-1,2,4-triazole with ethyl acrylate under basic conditions. This process typically involves nucleophilic addition followed by cyclization and dehydration steps. Common bases used include sodium hydroxide or potassium carbonate in solvents like ethanol or methanol at elevated temperatures .

Antifungal and Antibacterial Properties

Research indicates that compounds within the triazole family often exhibit antifungal and antibacterial properties. This compound has been investigated for its potential as an enzyme inhibitor, particularly against fungal pathogens. The triazole moiety is known to inhibit the enzyme lanosterol demethylase, critical in ergosterol biosynthesis in fungi .

Case Study: Antifungal Activity

In a study evaluating various triazole derivatives for antifungal activity, this compound showed promising results against Candida albicans with an IC50 value comparable to established antifungal agents like fluconazole.

Anticancer Activity

The compound's interaction with biological macromolecules suggests potential anticancer properties. Triazoles have been noted for their ability to disrupt cellular pathways involved in cancer cell proliferation.

Research Findings:

A study reported that several triazole derivatives exhibited cytotoxic effects on various cancer cell lines. This compound was included in this evaluation and demonstrated significant growth inhibition against A431 (human epidermoid carcinoma) cells with an IC50 value indicating effective cytotoxicity .

The mechanism of action of this compound involves its ability to form hydrogen bonds and coordinate with metal ions within enzymes. This interaction can inhibit enzyme activity or disrupt biological pathways critical for pathogen survival or cancer cell proliferation .

Comparison with Similar Compounds

When compared to other triazole derivatives such as fluconazole and itraconazole:

| Compound | Target Organism | Activity Type | IC50 Value (µM) |

|---|---|---|---|

| This compound | Candida albicans | Antifungal | Comparable to fluconazole |

| Fluconazole | Candida albicans | Antifungal | ~0.5 |

| Itraconazole | Aspergillus species | Antifungal | ~0.25 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a triazole derivative (e.g., 4-methyl-4H-1,2,4-triazole-3-thiol) with an ester precursor (e.g., ethyl bromoacetate) under basic conditions . Key parameters include:

-

Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .

-

Catalysts : Bases such as potassium carbonate facilitate nucleophilic substitution .

-

Temperature : Reactions are often conducted at 60–80°C to balance kinetics and side reactions .

-

Purification : Column chromatography or recrystallization is used to isolate the product .

Synthetic Step Conditions Yield Range Thiol-ester coupling DMF, K₂CO₃, 70°C 60–75% Hydrolysis (acidic) HCl, reflux 85–90%

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the triazole ring and ester moiety. For example, the triazole proton appears as a singlet near δ 8.1–8.3 ppm, while the ester carbonyl resonates at δ 170–172 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (ester) at ~1730 cm⁻¹ and C-N (triazole) at ~1600 cm⁻¹ .

Q. How can researchers optimize solubility for in vitro assays?

- Methodological Answer :

- Solvent selection : Use DMSO for stock solutions due to its high polarity and compatibility with biological buffers .

- Surfactants : Polysorbate-80 (0.1% v/v) improves aqueous solubility .

- pH adjustment : Buffers (pH 7.4) with 10% ethanol enhance solubility for cell-based assays .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. Strategies include:

-

Dose-response standardization : Use a unified protocol (e.g., IC₅₀ determination via MTT assay) .

-

Comparative studies : Test analogs (e.g., ethyl 3-(4-chloro-pyrazol-1-yl)propanoate) to isolate substituent effects .

-

Meta-analysis : Pool data from PubChem and academic databases to identify trends .

Analog Substituent Activity (IC₅₀, μM) Source Ethyl 3-(4-methyl-triazol-3-yl)propanoate Methyl 12.3 ± 1.2 Ethyl 3-(4-chloro-pyrazol-1-yl)propanoate Chloro 8.7 ± 0.9

Q. How can computational methods predict reaction pathways for novel derivatives?

- Methodological Answer :

- Quantum chemical calculations : Density Functional Theory (DFT) models reaction intermediates (e.g., transition states in ester hydrolysis) .

- Molecular dynamics : Simulate solvent effects on reaction kinetics .

- Machine learning : Train models on PubChem data to predict optimal reaction conditions (e.g., solvent, catalyst) .

Q. What experimental designs address stability challenges during long-term storage?

- Methodological Answer :

- Accelerated stability testing : Store at 40°C/75% RH for 6 months to simulate degradation .

- Protective additives : Antioxidants (e.g., BHT) at 0.01% w/w prevent oxidation .

- Lyophilization : Freeze-drying in amber vials under argon extends shelf life >24 months .

Methodological Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.